2-(2-Pyrrolidinylethyl)piperidyl 2-thienyl ketone
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Overview
Description
2-(2-Pyrrolidinylethyl)piperidyl 2-thienyl ketone is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a thienyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyrrolidinylethyl)piperidyl 2-thienyl ketone typically involves multi-step organic reactions. One common method includes the formation of the piperidine and pyrrolidine rings followed by their coupling with a thienyl ketone group. The reaction conditions often involve the use of organolithium reagents, such as 2-lithiopyridine, which reacts with commercially available esters to form the desired ketone .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow chemistry. This method allows for the rapid and efficient synthesis of the compound by integrating traditional synthesis operations into a streamlined process. The use of continuous flow reactors ensures better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyrrolidinylethyl)piperidyl 2-thienyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(2-Pyrrolidinylethyl)piperidyl 2-thienyl ketone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 2-(2-Pyrrolidinylethyl)piperidyl 2-thienyl ketone exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Pyridyl ketones: These compounds share the pyridyl ketone group and are used in similar applications.
Piperidine derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties.
Thienyl ketones: These compounds contain the thienyl ketone group and are known for their reactivity and applications in organic synthesis.
Uniqueness
2-(2-Pyrrolidinylethyl)piperidyl 2-thienyl ketone is unique due to its combination of structural elements, which confer distinct chemical and biological properties. The presence of both piperidine and pyrrolidine rings, along with the thienyl ketone group, makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C16H24N2OS |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
[2-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H24N2OS/c19-16(15-7-5-13-20-15)18-11-2-1-6-14(18)8-12-17-9-3-4-10-17/h5,7,13-14H,1-4,6,8-12H2 |
InChI Key |
OFCHVIPHNOUWJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCN2CCCC2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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